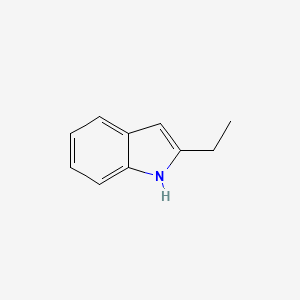

2-乙基-1H-吲哚

概览

描述

“2-ethyl-1H-indole” is a derivative of indole, which is a heterocyclic compound. The indole structure is present in many important biological molecules like tryptophan and neurotransmitter serotonin . The presence of the indole nucleus in medicinal compounds has made it an important heterocyclic compound having broad-spectrum biological activities .

Synthesis Analysis

The synthesis of indole derivatives has been the focus of many researchers due to their biological properties and potential to be the target . The indole molecule has seven positions to accommodate different substitutions, thus new derivatives of indole can be synthesized according to these seven positions .

Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring. From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .

Chemical Reactions Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years. Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds .

科研应用

合成和功能化

2-乙基-1H-吲哚是吲哚核的衍生物,是许多生物活性化合物中的关键结构组分。吲哚已经被广泛研究了一个世纪,发展了各种方法用于其合成和功能化。取代的吲哚核在自然和合成化学中起着关键作用,突显了其在生物活性和工业应用中的重要性。钯催化反应在吲哚化学中变得越来越重要,为具有广泛功能的复杂分子提供了途径。这种方法有助于高效、少废物地合成精细化学品、农药、药物中间体和活性成分(Cacchi & Fabrizi, 2005)。

药用活性

吲哚基团以其在医学、合成化学和工业化学中广泛应用的广泛领域而闻名。它们在开发药理活性化合物中起着重要作用。特定吲哚衍生物的合成,例如乙基-3-氧代-3-{2-[(5-取代-3-苯基-1H-吲哚-2-基)羰基]肼基}丙酸酯,以及将其转化为其他化合物,已被研究用于抗炎和镇痛活性(Basavarajaiah & Mruthyunjayaswamy, 2021)。

抗微生物活性

从4-羟基吲哚开始反应的取代2-((1H-吲哚-4-基)氧基)-N'-苄亚甲基乙酰肼化合物的合成表现出抗微生物性质。这种应用显示了吲哚衍生物在对抗微生物感染中的潜力(Prasad, 2017)。

环境友好的合成技术

与吲哚密切相关的吲哚啉衍生物已经使用环境友好的流动化学技术合成。这些方法有助于改进医学研究中拮抗剂的发现化学,突显了吲哚结构的多功能性和在开发药物制剂中的重要性(Örkényi et al., 2017)。

抗氧化和抗微生物性能

新型吲哚衍生物表现出显著的抗氧化和抗微生物性能,没有细胞毒性作用。这些发现对于开发新的化合物,具有潜在治疗应用,用于治疗由氧化应激和微生物感染引起的疾病至关重要(Kurt-Kızıldoğan et al., 2020)。

抗癌疗法的潜力

对吲哚与SARS-CoV-2的相互作用的研究表明,吲哚骨架可能在设计针对该病毒的疗法中发挥重要作用。对吲哚衍生物在抗癌药物中对癌细胞系的细胞毒活性的研究进一步强调了它们在开发抗癌药物中的重要性(Gobinath et al., 2021)。

Safety And Hazards

The safety data sheet for a similar compound, “1H-Indole-2-methanol”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

未来方向

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

性质

IUPAC Name |

2-ethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-2-9-7-8-5-3-4-6-10(8)11-9/h3-7,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNBLGQCCSCCHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396628 | |

| Record name | 2-ethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethyl-1H-indole | |

CAS RN |

3484-18-2 | |

| Record name | 2-ethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

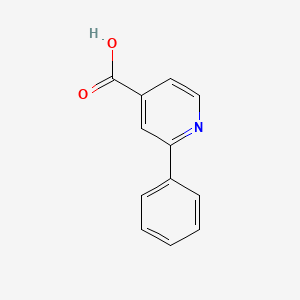

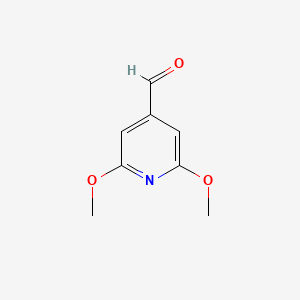

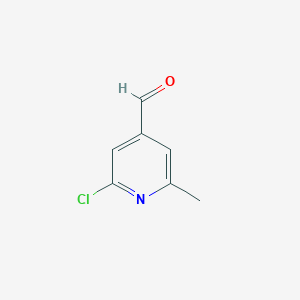

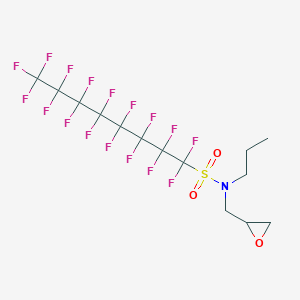

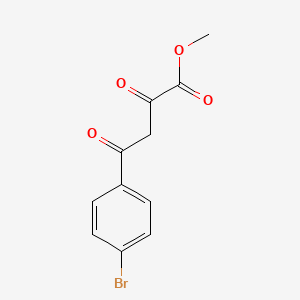

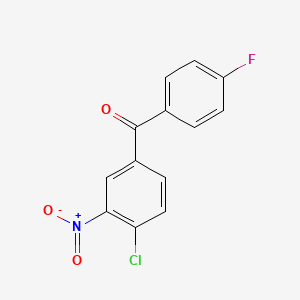

Synthesis routes and methods I

Procedure details

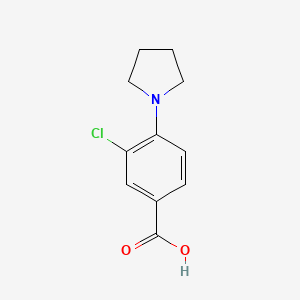

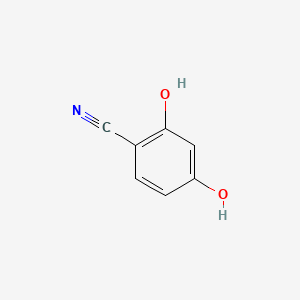

Synthesis routes and methods II

Procedure details

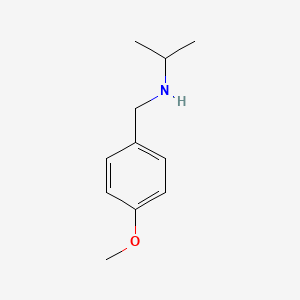

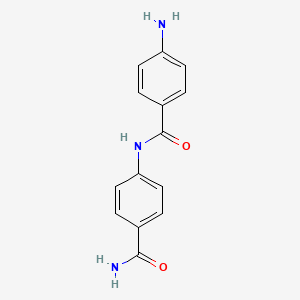

Synthesis routes and methods III

Procedure details

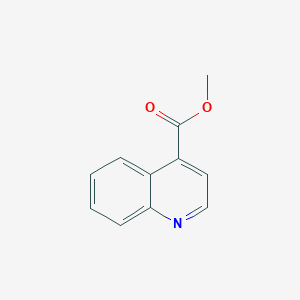

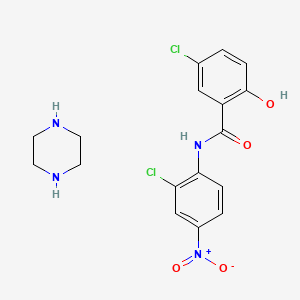

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。